1-methylindole-4-carboxamide
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Overview
Description
1-methylindole-4-carboxamide is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-methylindole-4-carboxamide are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
This compound interacts with its targets through the formation of hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins, altering their function .
Biochemical Pathways
It is known that indole derivatives can have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially treat various diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a methyl group at certain positions on the indole ring can inhibit its degradation
Biochemical Analysis
Biochemical Properties
The presence of the carboxamide moiety in indole derivatives like 1-Methylindole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction of this compound with enzymes and proteins is crucial in biochemical reactions.
Cellular Effects
Indole derivatives, including this compound, have shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methylindole-4-carboxamide can be synthesized through various methods. One common approach involves the methylation of indole followed by the introduction of the carboxamide group. The Fischer indole synthesis is a widely used method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-methylindole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-methylindole-4-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-Methyl-1H-indole-3-carboxamide
- 1-Methyl-1H-indole-2-carboxamide
- 1H-indole-3-carboxamide
Comparison: 1-methylindole-4-carboxamide is unique due to the position of the carboxamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and interaction with molecular targets. For example, the 4-carboxamide derivative may exhibit different binding affinities and selectivities compared to the 3-carboxamide or 2-carboxamide derivatives .
Biological Activity
1-Methylindole-4-carboxamide is a compound within the indole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a carboxamide group enhances its solubility and reactivity, making it an attractive candidate in medicinal chemistry.
Molecular Formula : C10H10N2O
Molecular Weight : Approximately 174.20 g/mol
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties. Research indicates that similar compounds can inhibit various bacterial strains, including mycobacteria, which are responsible for diseases like tuberculosis .
- Anticancer Properties : The indole scaffold is known for its potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer activity .
- Anti-inflammatory Effects : Indoles are recognized for their anti-inflammatory properties. Studies have indicated that certain indole derivatives can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation, such as MmpL3 in mycobacteria .
- Receptor Modulation : Indoles may act on various receptors involved in cancer progression and inflammation, altering their activity and leading to therapeutic effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of mycobacterial growth | |
Anticancer | Cytotoxicity against cancer cell lines | |
Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study: Antimycobacterial Activity
A study evaluated the efficacy of indole derivatives against various Mycobacterium species. The results indicated that compounds structurally similar to this compound exhibited significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.00195 to 0.625 μg/mL against specific strains like M. tuberculosis and M. abscessus .
Table 2: MIC Values of Indole Derivatives
Compound | MIC (μg/mL) | Target Species |
---|---|---|
Unsubstituted Indole | 0.0039 | M. abscessus |
Dimethyl Indole Derivative | 0.625 | M. tuberculosis |
This compound | TBD | TBD |
Properties
IUPAC Name |
1-methylindole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSHQYJXHVKLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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